Isopropylparaben

Catalog No.
S566702
CAS No.
4191-73-5
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylparaben

CAS Number

4191-73-5

Product Name

Isopropylparaben

IUPAC Name

propan-2-yl 4-hydroxybenzoate

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3

InChI Key

CMHMMKSPYOOVGI-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Hydroxybenzoic Acid 1-Methylethyl Ester; 4-Hydroxybenzoic Acid Isopropyl Ester; Isopropyl 4-Hydroxybenzoate; Isopropyl p-Hydroxybenzoate; p-Hydroxybenzoic Acid Isopropyl Ester;

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)O

The exact mass of the compound Isopropyl 4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Isopropylparaben is a branched-chain alkyl ester of p-hydroxybenzoic acid, primarily procured as a certified reference material (CRM) and a specialized toxicological model compound. While historically utilized as an antimicrobial preservative, its distinct physicochemical profile—characterized by an intermediate lipophilicity (LogP 2.12) and specific membrane permeability dynamics—differentiates it from common straight-chain analogs like propylparaben. In modern industrial and laboratory workflows, isopropylparaben is strictly prioritized for regulatory compliance testing, analytical method validation, and endocrine disruption screening, where distinguishing between branched and linear isomers is required for accurate safety assessments [1].

Substituting isopropylparaben with its straight-chain isomer, propylparaben, or shorter analogs like methylparaben, fundamentally compromises analytical and toxicological workflows. Because branched-chain parabens exhibit distinct estrogenic receptor binding affinities and altered passive diffusion rates across biological membranes, they are subject to specific regulatory bans, such as the European Union cosmetics prohibition. Consequently, laboratories conducting compliance screening or toxicokinetic modeling cannot use straight-chain parabens as proxies; isopropylparaben must be procured directly to ensure baseline chromatographic resolution and accurate quantification of restricted endocrine-disrupting compounds[REFS-1, REFS-2].

Lipophilicity and Chromatographic Elution in Analytical Workflows

In reversed-phase liquid chromatography workflows, the structural branching of isopropylparaben alters its partition coefficient compared to straight-chain analogs. Isopropylparaben demonstrates a LogP of 2.12, positioning it strictly between ethylparaben and propylparaben [1].

Evidence DimensionPartition Coefficient (LogP) and Elution Order
Target Compound DataLogP 2.12
Comparator Or BaselinePropylparaben (LogP 2.29) and Ethylparaben (LogP 1.83)
Quantified DifferenceIsopropylparaben elutes distinctly between ethylparaben and propylparaben due to a 0.17 LogP difference from its straight-chain isomer.
ConditionsReversed-phase HPLC-UV using an aqueous ammonium formate/acetonitrile mobile phase.

This defined elution order is critical for achieving baseline separation in multiplexed paraben quantification, ensuring accurate regulatory compliance testing for restricted branched isomers.

Membrane Permeability and Transport Dynamics

In intestinal permeability models, the branched-chain structure of isopropylparaben results in different transport dynamics compared to its straight-chain isomer. While propylparaben exhibits a statistically significant difference (p < 0.05) in its Papp B-A to Papp A-B permeability ratio, isopropylparaben does not show this differential transport [1].

Evidence DimensionPapp B-A to Papp A-B Permeability Ratio
Target Compound DataNo significant difference between secretory and absorptive transport ratios.
Comparator Or BaselinePropylparaben (Significant difference, p < 0.05, in Papp B-A to A-B ratio).
Quantified DifferenceThe conformational change from straight-chain to branched-chain alters the vectoral permeability ratio despite identical molecular weights.
ConditionsCaco-2 cell monolayer assay with a 5 μM initial concentration.

This demonstrates that branched-chain isomers possess distinct membrane transport behaviors, making isopropylparaben necessary for accurate in vitro absorption modeling.

Endocrine Target Binding and Regulatory Classification

Toxicological screening models indicate that branched-chain parabens interact differently with estrogen metabolism pathways. Isopropylparaben, along with isobutylparaben, fits specific pharmacophore models for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibition and exhibits higher estrogenic activity than shorter straight-chain analogs, driving its explicit ban in EU cosmetic regulations [1].

Evidence DimensionEstrogenic Activity and 17β-HSD2 Inhibition
Target Compound DataFits 17β-HSD2 inhibition models and demonstrates elevated estrogenic activity.
Comparator Or BaselineMethylparaben and Ethylparaben (Lower estrogenic activity and different regulatory status).
Quantified DifferenceBranched structures exhibit increased estrogenic activity and sensitization potency compared to shorter straight-chain parabens.
ConditionsIn vitro 17β-HSD2 inhibition and yeast estrogen screen assays.

This specific toxicological profile justifies the procurement of isopropylparaben as a mandatory positive control and target analyte in consumer product safety workflows.

Analytical Reference Standards for Regulatory Compliance

Isopropylparaben is procured as a calibration standard in HPLC/UV and LC-MS/MS workflows to detect and quantify restricted branched-chain parabens in cosmetics, human plasma, and environmental samples [1].

In Vitro Toxicokinetic Modeling

It is utilized in Caco-2 and PAMPA permeability assays to study the impact of alkyl chain branching on passive diffusion and active efflux mechanisms, where it cannot be substituted by straight-chain isomers [2].

Endocrine Disruptor Screening Assays

Procured as a model compound for evaluating 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibition and estrogen receptor binding affinities in toxicological safety assessments[3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.078644241 Da

Monoisotopic Mass

180.078644241 Da

Heavy Atom Count

13

UNII

A6EOX47QK0

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 106 of 118 companies with hazard statement code(s):;
H302 (35.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (30.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (36.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (63.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4191-73-5

Wikipedia

Isopropylparaben

Use Classification

Cosmetics -> Preservative

Dates

Last modified: 08-15-2023

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